molecular formula C18H18F2N2O6 B4014673 1-(3,4-difluorobenzyl)-4-(2-furoyl)piperazine oxalate

1-(3,4-difluorobenzyl)-4-(2-furoyl)piperazine oxalate

Cat. No. B4014673
M. Wt: 396.3 g/mol
InChI Key: KXVCIPUAWXKAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-difluorobenzyl)-4-(2-furoyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

1-(3,4-difluorobenzyl)-4-(2-furoyl)piperazine oxalate has been used in a range of scientific research applications, including as a tool for studying the central nervous system. This compound has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. Additionally, it has been studied for its potential as a treatment for schizophrenia and other psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzyl)-4-(2-furoyl)piperazine oxalate is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. Specifically, it is thought to modulate the activity of 5-HT1A receptors and dopamine D2 receptors, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, 1-(3,4-difluorobenzyl)-4-(2-furoyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for inflammatory diseases such as arthritis. It has also been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-difluorobenzyl)-4-(2-furoyl)piperazine oxalate in lab experiments is its high purity and stability. This makes it a reliable tool for studying the effects of this compound on biological systems. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 1-(3,4-difluorobenzyl)-4-(2-furoyl)piperazine oxalate. For example, further studies could be conducted to better understand its mechanism of action and to identify potential targets for therapeutic interventions. Additionally, more research could be done to explore its potential applications in the treatment of psychiatric and neurological disorders, as well as its potential as a treatment for cancer and other diseases. Finally, further optimization of the synthesis method could lead to more efficient and cost-effective production of this compound.

properties

IUPAC Name

[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2.C2H2O4/c17-13-4-3-12(10-14(13)18)11-19-5-7-20(8-6-19)16(21)15-2-1-9-22-15;3-1(4)2(5)6/h1-4,9-10H,5-8,11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVCIPUAWXKAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)F)F)C(=O)C3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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